2-{Bicyclo[3.2.1]octan-3-yl}aceticacid
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Overview
Description
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a bicyclo[3.2.1]octane ring system, which is a common motif in organic chemistry due to its rigidity and unique stereochemistry. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid typically involves the construction of the bicyclo[3.2.1]octane ring system followed by functionalization at the 3-position. One common method is the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclic core with high stereocontrol . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used.
Industrial Production Methods
While specific industrial production methods for 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions for scalability, such as using continuous flow reactors and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The rigidity and stereochemistry of the bicyclo[3.2.1]octane ring system make it useful in the design of new materials and polymers.
Mechanism of Action
The mechanism by which 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-3-ones: These compounds share the bicyclic core but differ in functional groups, leading to different reactivity and applications.
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but with an additional carbon atom, resulting in different stereochemical properties and uses.
Uniqueness
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific functionalization at the 3-position, which allows for diverse chemical modifications and applications. Its rigid bicyclic structure provides distinct stereochemical advantages in synthesis and biological interactions.
Biological Activity
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its pharmacological profile. Its molecular formula is C_{11}H_{16}O_2, and it is characterized by the presence of a bicyclo[3.2.1]octane moiety attached to an acetic acid functional group.
Research indicates that 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structural similarity to known neurotransmitter modulators suggests potential activity at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and inflammatory responses .
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that compounds similar to 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid can exert neuroprotective effects by modulating nAChRs, which play a crucial role in neuronal survival and synaptic plasticity.
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties through the activation of cholinergic anti-inflammatory pathways, potentially leading to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 .
Study 1: Neuroprotective Properties
A study investigating the neuroprotective effects of bicyclic compounds found that 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid demonstrated significant neuroprotection in models of oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of intracellular calcium levels via α7 nAChR activation.
Study 2: Anti-inflammatory Mechanisms
In another study focused on inflammatory models, treatment with this compound resulted in a marked decrease in inflammation markers. The findings suggested that the compound could inhibit the activation of NF-kB pathways, which are critical in inflammatory responses.
Data Summary
Biological Activity | Effect | Mechanism |
---|---|---|
Neuroprotection | Significant reduction in neuronal damage | Modulation of α7 nAChR |
Anti-inflammatory | Decreased cytokine levels | Inhibition of NF-kB pathway |
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(3-bicyclo[3.2.1]octanyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-6H2,(H,11,12) |
InChI Key |
VKRYUQNARHTRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(C2)CC(=O)O |
Origin of Product |
United States |
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